molecular formula C12H16N2O3 B15125662 Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate

Cat. No.: B15125662
M. Wt: 236.27 g/mol
InChI Key: GJLCWKBYOATURA-SDNWHVSQSA-N
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Description

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . . This compound is characterized by the presence of a hydroxyimino group and a pyridyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 5-oxo-5-(3-pyridyl)-pentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like ethanol or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridyl group can participate in π-π interactions with aromatic residues in proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-Oxo-5-(3-pyridyl)-pentanoate: A precursor in the synthesis of Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate.

    Ethyl 5-Amino-5-(3-pyridyl)-pentanoate: A reduction product of this compound.

Uniqueness

This compound is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl (5E)-5-hydroxyimino-5-pyridin-3-ylpentanoate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11+

InChI Key

GJLCWKBYOATURA-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)CCC/C(=N\O)/C1=CN=CC=C1

Canonical SMILES

CCOC(=O)CCCC(=NO)C1=CN=CC=C1

Origin of Product

United States

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